5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one stands out due to its unique structure, which allows for specific interactions with molecular targets that are not possible with other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17-9-12-26(13-10-17)22(28)19-15-25(11-6-14-30-2)16-20-21(19)24-27(23(20)29)18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLIPZWUOZWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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